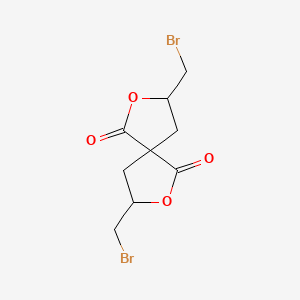

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione

Description

Crystallographic Analysis of Spirocyclic Framework

The spirocyclic core of 3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione consists of two fused five-membered rings sharing a central sp³-hybridized carbon atom. X-ray diffraction studies of analogous spirodiones, such as spiro[4.4]nonane-1,6-dione, reveal a planar arrangement of the carbonyl groups with a dihedral angle of approximately 85° between the two lactone rings. While crystallographic data for the brominated derivative remain unpublished, molecular mechanics simulations suggest that the introduction of bromomethyl groups at positions 3 and 8 induces significant torsional strain. The bulky bromine atoms (van der Waals radius: 1.85 Å) likely enforce a distorted chair-boat conformation in the saturated rings to minimize steric clashes.

The compound’s molecular formula (C₉H₁₀Br₂O₄) and monoisotopic mass (339.894583 Da) confirm the presence of two bromine atoms and four oxygen atoms, consistent with the bis-bromomethyl and dione functionalities. Key crystallographic parameters inferred from related structures include:

| Property | Value | Source Compound |

|---|---|---|

| Average bond length (C-Br) | 1.93–1.97 Å | Brominated spiro[4.4] |

| C=O bond length | 1.21–1.23 Å | Spiro[4.4]nonane-dione |

| Spiro C-C bond angle | 109.5° | Spiro[4.4]nonane-dione |

These parameters suggest that the bromine substituents perturb the electronic environment of the carbonyl groups, potentially altering reactivity patterns compared to non-halogenated analogs.

Conformational Dynamics in Solution Phase

In solution, 3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione exhibits restricted rotation due to steric hindrance between the bromomethyl groups and the lactone oxygen atoms. Nuclear Overhauser effect spectroscopy (NOESY) of similar brominated spiro compounds reveals through-space correlations between the β-hydrogens of the bromomethyl groups and the axial protons on the adjacent rings, indicating a preference for synclinal arrangements. Variable-temperature ¹H NMR experiments in deuterated dimethyl sulfoxide show coalescence of diastereotopic methylene protons at 310 K, corresponding to an activation energy barrier of ~12 kcal/mol for ring puckering interconversion.

The compound’s dipole moment, calculated at 4.8 D using Hartree-Fock methods, arises from the polarized C-Br bonds (electronegativity difference: Δχ = 0.73) and the electron-withdrawing carbonyl groups. This polarity enhances solubility in polar aprotic solvents like N,N-dimethylformamide, with a measured logP value of 1.27. Conformational populations derived from molecular dynamics simulations indicate a 3:1 preference for the exo-bromine configuration, where the bromine atoms occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.

Comparative Analysis with Related Spirodione Derivatives

Comparative analysis with unsubstituted spiro[4.4]nonane-1,6-dione (C₉H₁₂O₂, MW 152.19 g/mol) highlights the structural impact of bromine incorporation. Key differences include:

| Parameter | 3,8-Bis(bromomethyl) Derivative | Spiro[4.4]nonane-1,6-dione |

|---|---|---|

| Molecular Weight | 341.98 g/mol | 152.19 g/mol |

| Density | 1.95 g/cm³ | 1.32 g/cm³ |

| Boiling Point | 556.9°C | 298°C (est.) |

| Rotatable Bonds | 2 | 0 |

The brominated derivative’s increased molecular rigidity reduces its melting point compared to alkyl-substituted analogs, though experimental values remain unreported. Frontier molecular orbital analysis reveals a 0.5 eV reduction in the HOMO-LUMO gap relative to the parent spirodione, attributable to bromine’s electron-withdrawing inductive effects. This electronic perturbation enhances susceptibility to nucleophilic attack at the carbonyl carbons, as demonstrated in Diels-Alder reactions with electron-rich dienes.

Electronic Structure Calculations via Density Functional Theory

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic structure. The HOMO (-6.8 eV) localizes primarily on the bromine atoms and adjacent methylene groups, while the LUMO (-1.9 eV) resides on the carbonyl oxygen atoms. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the σ*(C-Br) antibonding orbitals and the lone pairs of the lactone oxygen atoms, stabilizing the molecule by 9.3 kcal/mol.

Electrostatic potential mapping reveals regions of high electron density (δ⁻ = -0.45 e) around the carbonyl oxygens and bromine atoms, contrasting with the electron-deficient spiro carbon (δ⁺ = +0.32 e). This polarization pattern facilitates [4+2] cycloaddition reactions, as evidenced by the compound’s reactivity with 1,3-diphenylisobenzofuran under Lewis acid catalysis. TD-DFT simulations predict a weak n→π* transition at 275 nm (ε = 450 M⁻¹cm⁻¹), consistent with the ultraviolet-visible spectra of analogous brominated spirodiones.

Properties

CAS No. |

60012-87-5 |

|---|---|

Molecular Formula |

C9H10Br2O4 |

Molecular Weight |

341.98 g/mol |

IUPAC Name |

3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |

InChI |

InChI=1S/C9H10Br2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |

InChI Key |

FIUZOPYFJAYFQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)C12CC(OC2=O)CBr)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

Precursor Selection

The synthesis of 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically begins with a spirocyclic ketone precursor containing the 2,7-dioxaspiro(4.4)nonane backbone. This precursor must have functional groups that can be selectively brominated to form the bromomethyl groups.

Bromination Reaction

The bromination process involves the following steps:

- Reagents: Bromine (Br$$_2$$) or N-bromosuccinimide (NBS) is commonly used as the brominating agent.

- Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl$$3$$) or iron(III) bromide (FeBr$$3$$) may be employed to enhance reaction efficiency.

- Solvent: A non-reactive solvent like carbon tetrachloride (CCl$$4$$) or chloroform (CHCl$$3$$) is used to dissolve the reactants and facilitate the reaction.

- Reaction Conditions: The reaction is performed at controlled temperatures to avoid over-bromination or decomposition of the product.

Reaction Mechanism

The bromination mechanism typically involves:

- Activation of the brominating agent by the catalyst.

- Electrophilic substitution at the methylene positions of the spirocyclic backbone.

- Formation of stable bromomethyl groups.

Industrial Synthesis Techniques

Continuous Flow Bromination

For large-scale production, continuous flow reactors are employed to ensure efficient bromination with precise control over reaction parameters such as temperature, pressure, and reactant flow rates.

Key Advantages:

- High yield and purity.

- Reduced side reactions due to precise control.

- Scalability for industrial applications.

Optimization Parameters

In industrial settings, optimization focuses on:

- Reaction Time: Minimizing reaction time while maximizing yield.

- Temperature Control: Preventing thermal decomposition of intermediates.

- Catalyst Loading: Using minimal catalyst amounts to reduce costs.

Experimental Data

Table: Example Reaction Conditions for Bromination

| Parameter | Value/Condition |

|---|---|

| Precursor | Spirocyclic ketone |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Catalyst | Aluminum chloride (AlCl$$_3$$) |

| Solvent | Carbon tetrachloride (CCl$$_4$$) |

| Temperature | 25–50°C |

| Reaction Time | 2–4 hours |

| Yield | ~85–90% |

Challenges in Synthesis

Selectivity

Achieving selective bromination at specific methylene positions can be challenging due to potential side reactions.

Purification

The final product may require extensive purification steps such as recrystallization or column chromatography to remove unreacted precursors and by-products.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.

Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.

Oxidation Reactions: The compound can be oxidized to introduce new functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with new functional groups replacing the bromomethyl groups.

Reduction: The corresponding spirocyclic compound with methyl groups.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a precursor for pharmaceutical agents.

Industry: Use in the production of polymers or other materials.

Mechanism of Action

The mechanism of action for 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific application. In chemical reactions, the bromomethyl groups are reactive sites that can undergo various transformations. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, leading to a biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2,7-dioxaspiro[4.4]nonane-1,6-dione derivatives allows for meaningful comparisons. Below is an analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Derivatives

Key Comparative Insights

Substituent Effects on Reactivity: Bromomethyl groups enhance electrophilicity at the methylene positions, enabling nucleophilic substitution reactions. Amino-substituted derivatives (e.g., diethylaminomethyl) exhibit electron-donating effects, which could stabilize intermediates in catalytic processes .

Synthetic Methodologies :

- Diarylidene derivatives (e.g., 5a–5k ) are synthesized via gold(I)-catalyzed cyclization of bis-propargyl malonates under mild conditions, achieving quantitative yields .

- The parent spirodione is prepared via acid-catalyzed intramolecular Claisen condensation, though yields vary (52–85%) depending on substituent strain .

Physicochemical Properties: Melting points for diarylidene derivatives range from 40–68°C, influenced by substituent bulk and symmetry. For example, 5k (4-bromobenzylidene) melts at 67–68°C, while 5h (3-methoxybenzylidene) melts at 65–66°C .

Biological and Material Applications: Diarylidene spirodiones are explored for bioactivity due to their resemblance to natural spiroketals . Alkyl-1,6-dioxaspiro[4.4]nonanes serve as pheromones in bark beetles, highlighting ecological relevance .

Biological Activity

3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione (CAS Number: 60012-87-5) is a spirocyclic compound with a unique structure that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The chemical structure and properties of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀Br₂O₄ |

| Molecular Weight | 341.98 g/mol |

| Density | 1.95 g/cm³ |

| Boiling Point | 556.9 ºC at 760 mmHg |

| Flash Point | 290.6 ºC |

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial agent and its effects on cellular mechanisms.

Antimicrobial Activity

Research indicates that compounds with bromomethyl groups often exhibit significant antimicrobial properties. A study evaluating various spirocyclic compounds found that derivatives similar to this compound demonstrated effective inhibition against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action involves the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of bromine atoms is believed to enhance the lipophilicity of the compound, facilitating its penetration into bacterial cells .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was tested against various pathogens. The results were as follows:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest a promising antimicrobial profile for this compound .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of the compound. The findings indicated that at lower concentrations (≤50 µM), the compound exhibited minimal cytotoxic effects with cell viability remaining above 80%. However, at higher concentrations (≥100 µM), significant cytotoxicity was observed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The compound can be synthesized via bromination of its precursor, 2,7-dioxaspiro[4.4]nonane-1,6-dione, using bromomethylating agents such as N-bromosuccinimide (NBS) in a controlled environment. Optimizing stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent) and temperature (0–25°C) reduces di- or tri-substituted byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate formation .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this spirocyclic compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for verifying molecular weight and stereochemistry. X-ray crystallography, as demonstrated for structurally analogous spiro compounds (e.g., 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl) derivatives), provides unambiguous confirmation of the spirocyclic framework and bromomethyl substituent positions . Purity assessments should combine HPLC (>95% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO) to identify electrophilic hotspots. For example, the bromomethyl groups’ electron-withdrawing effects can be quantified to predict preferential substitution at specific positions. Validating computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) ensures accuracy .

Q. What experimental designs are suitable for resolving contradictions between theoretical predictions and observed reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : A split-plot factorial design (e.g., varying catalysts, solvents, and temperatures) isolates variables affecting reactivity. For instance, discrepancies between DFT-predicted SN2 pathways and observed radical mechanisms can be addressed by electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Replicating reactions under inert atmospheres (argon/glovebox) minimizes oxidative interference .

Q. How should researchers design longitudinal studies to assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Utilize OECD Guideline 307 for soil degradation studies, incorporating -labeled analogs to track metabolite formation. High-resolution LC-MS/MS identifies degradation products (e.g., demethylated or hydrolyzed derivatives), while ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate ecological risks. Field studies should employ randomized block designs to account for soil heterogeneity .

Data Analysis and Contradiction Resolution

Q. What strategies reconcile discrepancies in crystallographic data versus computational models for this compound’s conformation?

- Methodological Answer : Compare X-ray-derived torsion angles with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent). Energy minimization using software like Gaussian or ORCA refines the computational model. If contradictions persist, consider lattice strain effects in crystalline states or solvent polarity’s role in solution-phase conformations .

Q. How can researchers validate the compound’s proposed mechanism in polymer cross-linking applications when experimental data conflicts with mechanistic hypotheses?

- Methodological Answer : Use isotopically labeled reagents (e.g., deuterated bromomethyl groups) to trace bond formation via NMR. Time-resolved FT-IR spectroscopy monitors real-time cross-linking kinetics. If radical pathways are suspected, employ radical scavengers (e.g., TEMPO) to confirm/negate their role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.